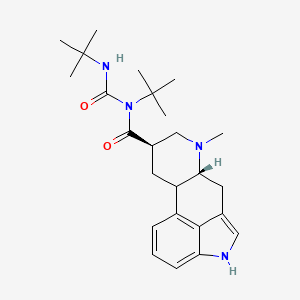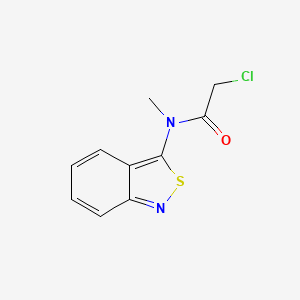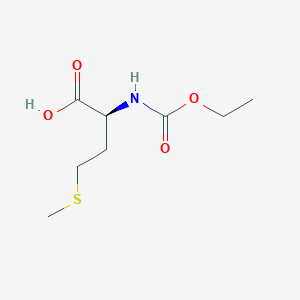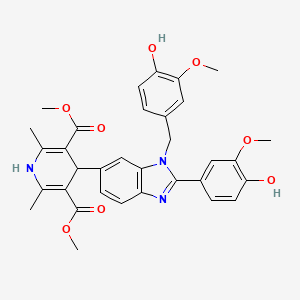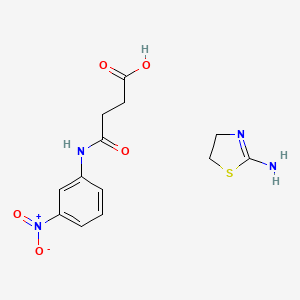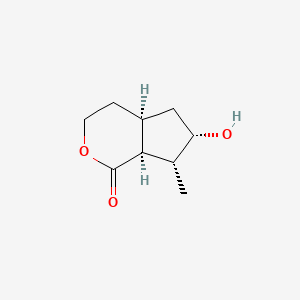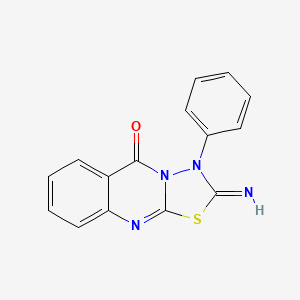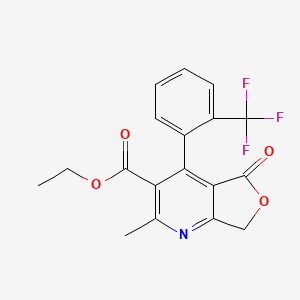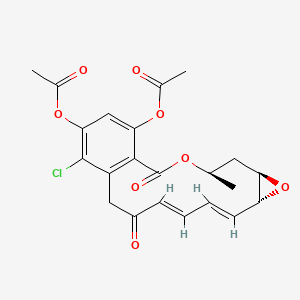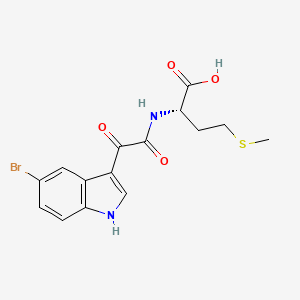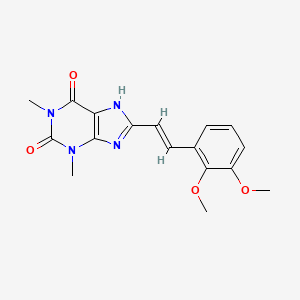
(E)-8-(2,3-Dimethoxystyryl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(2,3-Dimethoxystyryl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulant effects on the central nervous system and are commonly found in medications used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound’s unique structure, which includes a styryl group and methoxy substituents, may impart specific biological activities and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,3-Dimethoxystyryl)theophylline typically involves the reaction of theophylline with a suitable styryl derivative. One common method is the Wittig reaction, where a phosphonium ylide reacts with theophylline to form the desired styryl compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(E)-8-(2,3-Dimethoxystyryl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the styryl group.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce ethyl derivatives.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for respiratory diseases or as a stimulant.
Industry: Potential use in the development of new materials or pharmaceuticals.
作用機序
The mechanism of action of (E)-8-(2,3-Dimethoxystyryl)theophylline likely involves its interaction with adenosine receptors, similar to other xanthine derivatives. By blocking adenosine receptors, the compound can increase the release of neurotransmitters such as dopamine and norepinephrine, leading to stimulant effects. Additionally, the styryl group may interact with specific molecular targets, modulating various biological pathways.
類似化合物との比較
Similar Compounds
Theophylline: A well-known xanthine derivative used to treat respiratory diseases.
Caffeine: Another xanthine derivative with stimulant effects.
Pentoxifylline: A xanthine derivative used to improve blood flow in peripheral vascular disease.
Uniqueness
(E)-8-(2,3-Dimethoxystyryl)theophylline is unique due to its specific structural modifications, which may impart distinct biological activities compared to other xanthine derivatives. The presence of the styryl group and methoxy substituents can influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in therapeutic applications.
特性
CAS番号 |
147700-16-1 |
|---|---|
分子式 |
C17H18N4O4 |
分子量 |
342.35 g/mol |
IUPAC名 |
8-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H18N4O4/c1-20-15-13(16(22)21(2)17(20)23)18-12(19-15)9-8-10-6-5-7-11(24-3)14(10)25-4/h5-9H,1-4H3,(H,18,19)/b9-8+ |
InChIキー |
FISHUKYNBKDWJR-CMDGGOBGSA-N |
異性体SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C(=CC=C3)OC)OC |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



